methyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a quinazolinone moiety, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the quinazolinone and thiazole intermediates. The quinazolinone can be synthesized through the cyclization of anthranilic acid derivatives with formamide, followed by acylation with acetic anhydride. The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow chemistry to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone or thiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce more saturated analogs. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Methyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and binding affinities.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can act as a pharmacophore, binding to active sites and modulating enzyme activity. The thiazole ring may contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
- Methyl 2-{[(7-chloro-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
- Methyl 2-{[(6-bromo-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate
Uniqueness
Methyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is unique due to the presence of both a quinazolinone and a thiazole ring in its structure This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development
Properties
Molecular Formula |
C16H14N4O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H14N4O4S/c1-9-13(15(23)24-2)25-16(18-9)19-12(21)7-20-8-17-11-6-4-3-5-10(11)14(20)22/h3-6,8H,7H2,1-2H3,(H,18,19,21) |
InChI Key |
YZMTXGUOCPGZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
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